Product packaging for 2-Amino-4-isopropoxyphenol(Cat. No.:)

2-Amino-4-isopropoxyphenol

Cat. No.: B14833483
M. Wt: 167.20 g/mol
InChI Key: QMSMYHYUWSNOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isopropoxyphenol is a phenolic derivative of interest in organic synthesis and pharmaceutical research. This compound features an amino group and an isopropoxy group attached to a phenolic ring, making it a valuable building block for the synthesis of more complex molecules . As a research chemical, it is often utilized in the development of novel chemical entities and may be investigated for its potential biochemical properties. Phenolic compounds with amino and alkoxy substituents are frequently explored for their diverse activities. Structurally similar compounds have been studied for potential antioxidant properties, where they may act by scavenging free radicals and reducing oxidative stress in biological systems . Some analogs also exhibit antimicrobial activity by disrupting bacterial cell membranes . The specific mechanism of action for this compound is dependent on the research context and biological target. Disclaimer: This product is intended for research purposes only in controlled laboratory settings. It is not manufactured for human therapeutic, diagnostic, or veterinary use. The information presented is for informational purposes and does not constitute a specification for the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B14833483 2-Amino-4-isopropoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-4-propan-2-yloxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3

InChI Key

QMSMYHYUWSNOOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Isopropoxyphenol and Analogous Structures

Approaches for Constructing the Isopropoxyphenol Core

The formation of the isopropoxy ether linkage on a phenol (B47542) ring is a critical first step. This is typically achieved through Williamson ether synthesis, a well-established and versatile method for preparing ethers.

Etherification of Catechol with Isopropyl Halides

The synthesis of the precursor, 2-isopropoxyphenol (B44703), is commonly accomplished by the reaction of catechol with an isopropyl halide, such as isopropyl bromide or isopropyl chloride. echemi.comchemdad.com In a typical procedure, catechol is reacted with the isopropyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like butanone. echemi.com The reaction is often heated to reflux to drive the etherification process. The use of isopropyl bromide generally proceeds under reflux conditions, while the more cost-effective isopropyl chloride may necessitate the use of an autoclave due to its lower reactivity. echemi.com The yield for this reaction can be significant, with reports of over 60% after extended reflux. echemi.com

ReactantsReagentsConditionsProductYieldReference
Catechol, Isopropyl BromidePotassium Carbonate, Phase Transfer CatalystButanone, Reflux (8-32h)2-Isopropoxyphenol54-60% echemi.com
Catechol, Isopropyl Chloride-Autoclave2-Isopropoxyphenol- echemi.com

Role of Phase Transfer Catalysis in Etherification Processes

Phase transfer catalysis (PTC) is a powerful technique that can significantly enhance the rate and efficiency of etherification reactions, particularly when dealing with reactants that are soluble in different, immiscible phases. phasetransfercatalysis.comfzgxjckxxb.comiagi.or.idchempedia.info In the context of catechol etherification, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion (formed by the reaction of the phenol with a base) from the aqueous or solid phase to the organic phase where the alkyl halide is present. phasetransfercatalysis.comiagi.or.id This allows the reaction to proceed much more efficiently than it would otherwise.

The addition of a phase transfer catalyst can lead to improved yields and milder reaction conditions. For instance, in the dietherification of a catechol derivative, the addition of 1 mole% TBAB increased the yield from 72.9% (without PTC) to 76.3%. phasetransfercatalysis.com Increasing the catalyst loading to 5 mole% further boosted the yield to 86.6%. phasetransfercatalysis.com While other catalysts like 18-crown-6 (B118740) can also be effective, TBAB often presents a good balance of reactivity and cost-effectiveness. phasetransfercatalysis.com The use of PTC can also simplify workup procedures by enabling the use of water-immiscible solvents, which can avoid filtration and solvent stripping steps. phasetransfercatalysis.com

Strategies for Introducing and Transforming the Amino Group on Phenolic Scaffolds

Once the isopropoxyphenol core is established, the next critical step is the introduction of the amino group. This is typically achieved by first introducing a nitro group onto the aromatic ring, which is then subsequently reduced to the desired amine.

Reduction of Nitro Aromatic Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.orgresearchgate.net A common strategy for synthesizing aminophenols involves the nitration of the phenolic precursor followed by the reduction of the resulting nitrophenol. For the synthesis of 2-amino-4-isopropoxyphenol, the precursor would be 4-isopropoxy-2-nitrophenol.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a widely used and efficient method. wikipedia.orgcommonorganicchemistry.com Metal-based reductions, such as using iron in acidic media (the Béchamp reaction) or tin(II) chloride, are also common and provide mild conditions for the reduction. wikipedia.orgmdpi.comyoutube.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective, with the latter being particularly useful for the selective reduction of one nitro group in the presence of another. wikipedia.orgorgsyn.org More recently, hydroiodic acid has been shown to be an effective reagent for the reduction of o-nitrophenols to o-aminophenols. mdpi.com

Nitro Compound TypeReducing Agent/SystemKey FeaturesReference
Aromatic Nitro CompoundsCatalytic Hydrogenation (e.g., Pd/C, Raney Ni)Widely applicable, high yields. wikipedia.orgcommonorganicchemistry.com
Aromatic Nitro CompoundsIron in Acidic Media (Béchamp Reaction)Oldest commercial process, still used in industry. wikipedia.orgmdpi.com
Aromatic Nitro CompoundsTin(II) Chloride (SnCl₂)Mild conditions, good for sensitive substrates. wikipedia.orgyoutube.com
Aromatic Nitro CompoundsSodium Sulfide (Na₂S)Can be used for selective reduction of dinitro compounds. wikipedia.orgorgsyn.org
o-NitrophenolsHydroiodic Acid (HI)Convenient and generally applicable. mdpi.com

Direct Aryl Amination from Phenols

While the nitro-reduction pathway is common, direct methods for the amination of phenols are also being explored. thieme-connect.comnih.govacs.orgresearchgate.net These methods offer a more direct route to arylamines, avoiding the need for pre-functionalization with a nitro group. One such approach involves an oxidative dearomatization-condensation sequence. researchgate.netmdpi.comnih.govucsb.eduyoutube.com In this type of reaction, the phenol is first oxidized to a reactive intermediate, which can then be trapped by an amine.

Recent developments have focused on metal-catalyzed and metal-free approaches. For example, palladium-catalyzed cross-coupling of phenols with various amines has been developed, allowing for the synthesis of secondary and tertiary aryl amines in moderate to excellent yields. nih.govresearchgate.net Rhodium-catalyzed amination of phenols has also been reported, proceeding through a keto-enol tautomerization of the phenol facilitated by the catalyst. acs.org Metal-free methods are also gaining traction, offering an environmentally benign process for constructing C(aryl)-N bonds. thieme-connect.com

Selective Reduction of Amino Derivatives

In some synthetic strategies, it may be necessary to selectively reduce a nitro group in the presence of other reducible functional groups. The choice of reducing agent is crucial for achieving this chemoselectivity. For instance, catalytic hydrogenation can sometimes be too harsh and may reduce other functional groups. sci-hub.st

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally mild reducing agents. jsynthchem.com While NaBH₄ alone is typically not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the addition of transition metal complexes. jsynthchem.comorientjchem.orgresearchgate.net For example, a system of NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitro compounds to their corresponding amines. jsynthchem.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can reduce aliphatic nitro compounds to amines; however, with aromatic nitro compounds, it tends to produce azo compounds. commonorganicchemistry.comyoutube.com Therefore, for the selective reduction of a nitro group on a phenolic ring, milder and more chemoselective methods are generally preferred.

Chemical Reactivity and Derivatization Studies of 2 Amino 4 Isopropoxyphenol

Reaction Pathways Involving the Aromatic Amino Group

The amino group (-NH2) on the aromatic ring is a primary site of reactivity, readily undergoing reactions typical of aromatic amines.

N-Alkylation and Acylation Reactions

The nucleophilic nature of the amino group allows for the introduction of alkyl and acyl groups. However, achieving selective N-alkylation of aminophenols can be challenging, as direct alkylation with alkyl halides often leads to a mixture of O- and N-alkylated, as well as N,O-dialkylated products. researchgate.net To overcome this, selective N-alkylation can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride (B1222165). researchgate.netresearchgate.net This method provides good yields for the desired N-alkylated aminophenol derivatives. researchgate.net

N-acylation, the introduction of an acyl group (R-C=O), is another important transformation of the amino group. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. The resulting N-acyl derivatives are often more stable and less susceptible to oxidation than the parent amine.

Oxidation Reactions of the Amino Moiety

The amino group in 2-Amino-4-isopropoxyphenol is susceptible to oxidation, a reaction characteristic of aminophenols. The oxidation of 2-aminophenol (B121084) and its derivatives can lead to the formation of phenoxazinone structures. iitkgp.ac.in For instance, the aerial oxidation of 2-aminophenol, catalyzed by copper(II) complexes, yields 2-aminophenoxazine-3-one. iitkgp.ac.in This reactivity highlights the potential for this compound to participate in similar oxidative coupling reactions, which are significant in the synthesis of dyes and heterocyclic compounds.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) imparts acidic properties to the molecule and is also a key site for various chemical modifications. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation to form ethers and O-acylation to form esters.

Selective O-alkylation of aminophenols can be achieved by first protecting the amino group. researchgate.net A common strategy involves the condensation of the aminophenol with benzaldehyde (B42025) to protect the amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection by hydrolysis to yield the desired O-alkylated product. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Patterns on the Isopropoxyphenol Nucleus

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the amino and the isopropoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Given the positions of the existing groups (amino at C2 and isopropoxy at C4), the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents would favor substitution at C5 (ortho to the isopropoxy group and meta to the amino group) and C6 (ortho to the amino group). The steric hindrance from the isopropoxy group might influence the regioselectivity of these reactions. Phenols are known to be highly reactive towards electrophilic aromatic substitution, often not requiring a catalyst for reactions like Friedel-Crafts alkylations. wikipedia.org

Comparative Analysis of Reactivity with Isomeric and Structurally Similar Aminophenols

The reactivity of this compound can be better understood by comparing it with its isomers and other related aminophenols.

Isomers: The position of the isopropoxy group significantly influences the electronic and steric environment of the molecule. For instance, in an isomer like 2-Amino-5-isopropoxyphenol, the directing effects of the substituents for electrophilic substitution would lead to a different substitution pattern. The relative positions of the amino and hydroxyl groups also affect properties like intramolecular hydrogen bonding, which in turn can influence acidity and reactivity.

Structurally Similar Aminophenols: Compared to a simpler aminophenol like 2-aminophenol, the presence of the isopropoxy group in this compound introduces steric bulk and has an electron-donating effect. This can alter the rate and regioselectivity of reactions. For example, the isopropoxy group's steric hindrance might disfavor reactions at the adjacent C5 position. Conversely, its electron-donating nature would further activate the ring towards electrophilic attack compared to unsubstituted 2-aminophenol. In comparison to 2-Amino-4-phenylphenol, the isopropoxy group is less bulky than a phenyl group, which would result in different steric effects on reactivity. sigmaaldrich.com

Advanced Applications in Organic Synthesis and Catalysis

2-Amino-4-isopropoxyphenol as a Building Block for Complex Organic Molecules

The inherent reactivity of the ortho-aminophenol scaffold within this compound makes it an excellent starting material for the construction of complex heterocyclic structures, particularly phenoxazines. Phenoxazine (B87303) and its derivatives are a class of compounds that have garnered significant interest due to their wide-ranging applications in materials science, including organic light-emitting diodes (OLEDs), photoredox catalysis, and dye-sensitized solar cells. researchgate.netnih.gov

The synthesis of phenoxazine derivatives often involves the condensation of a 2-aminophenol (B121084) with a suitable coupling partner. For instance, the reaction of a 2-aminophenol with a quinone derivative can lead to the formation of a benzo[a]phenoxazine core. nih.gov In a similar vein, this compound can be envisioned as a key building block for the synthesis of novel phenoxazine structures bearing an isopropoxy substituent. This substituent can modulate the electronic properties and solubility of the resulting phenoxazine, potentially leading to materials with enhanced performance in various applications.

The general synthetic approach to phenoxazine derivatives from 2-aminophenols is illustrated in the following table:

Reactant 1Reactant 2Reaction ConditionsProduct Class
2-AminophenolDihaloareneBase, SolventPhenoxazine derivative researchgate.net
2-AminophenolQuinone derivativeAcid or Base CatalystBenzo[a]phenoxazine derivative nih.gov
2-Amino-3-hydroxypyridineDihalonaphthoquinonePotassium Acetate, Benzene (B151609)/EthanolAza-benzo[a]phenoxazin-one derivative nih.gov

This table presents generalized reaction schemes for the synthesis of phenoxazine derivatives from 2-aminophenols and related compounds.

The presence of the isopropoxy group in the 4-position of this compound can also influence the regioselectivity of these condensation reactions, offering a handle for synthetic chemists to control the final structure of the complex molecule.

Catalytic Roles of Related Phenolic Compounds (e.g., 2-isopropoxyphenol)

While this compound itself is primarily utilized as a synthetic building block, its deaminated analogue, 2-isopropoxyphenol (B44703), and other related phenolic compounds have emerged as important catalysts and co-catalysts in a variety of organic transformations.

Brønsted Acid Co-catalysis in Redox-Neutral Coupling Reactions

Phenolic compounds, by virtue of their acidic hydroxyl group, can act as effective Brønsted acid co-catalysts. This has been demonstrated in various redox-neutral coupling reactions. For example, a Brønsted acid-catalyzed redox arylation of ynamides with aryl sulfoxides has been reported, providing an efficient, metal-free route to α-arylated oxazolidinones in an atom-economic fashion. nih.gov

In a more direct example of the utility of related compounds, 2-isopropoxyphenol has been identified as a critical co-catalyst in certain transition metal-catalyzed reactions. Its role is often to facilitate proton transfer steps within the catalytic cycle, thereby lowering the activation energy and promoting the desired transformation.

Mechanistic Investigations of Catalytic Pathways

The efficacy of phenolic compounds as catalysts and co-catalysts has prompted detailed mechanistic investigations to understand their mode of action. Density Functional Theory (DFT) calculations have become a powerful tool in elucidating the intricate steps of catalytic cycles involving phenols.

For instance, DFT studies have been employed to explore the regioselective oxidation of phenols, revealing the role of different intermediates and transition states. rsc.orgnih.gov These computational investigations have shed light on how substituents on the phenol (B47542) ring influence the reaction pathway and the stability of key intermediates, such as phenoxenium ions. rsc.org In the context of coupling reactions, mechanistic studies, including DFT calculations, have been crucial in understanding the role of ligands and additives in facilitating key steps like transmetalation. acs.org

A general overview of the steps often investigated in phenol-involved catalytic cycles is provided below:

Mechanistic StepInvestigated AspectsKey Findings from DFT Studies
Ligand ExchangeCoordination of the phenol to the metal center.Formation of a phenolate (B1203915) complex is often the initial step. rsc.org
Redox ProcessElectron transfer between the phenol and the metal center.Substituents on the phenol ring can significantly affect the accessibility of redox pathways. rsc.org
C-O Bond CleavageActivation and breaking of the carbon-oxygen bond in the phenol.Mechanochemical conditions can facilitate this process in the presence of a suitable catalyst.
Product FormationRelease of the final product and regeneration of the catalyst.The nature of the counter-anion can influence the energetic order of competing mechanisms. nih.gov

This table summarizes common mechanistic steps and insights gained from DFT studies on reactions involving phenolic compounds.

These fundamental studies are crucial for the rational design of more efficient and selective catalytic systems based on phenolic structures.

Precursor in the Synthesis of Functional Materials and Specialty Chemicals (non-biological industrial applications)

The chemical functionalities present in this compound make it a promising precursor for the synthesis of a variety of functional materials and specialty chemicals for non-biological industrial applications. The amino group, for instance, can serve as a site for polymerization or for the attachment of chromophoric units.

A patent for the synthesis of the related compound, 2-amino-4-(ethylsulfonyl) phenol, highlights its importance as an intermediate in the production of dyes and other industrial chemicals. google.com This suggests that this compound could similarly be utilized in the synthesis of novel dye molecules, where the isopropoxy group could tune the color and solubility properties of the final product.

Furthermore, the bifunctional nature of this compound (possessing both an amino and a hydroxyl group) makes it a potential monomer for the synthesis of high-performance polymers such as polybenzoxazoles (PBOs). PBOs are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. The isopropoxy substituent could be incorporated to enhance the processability of these polymers.

Advanced Analytical Methodologies for 2 Amino 4 Isopropoxyphenol and Its Transformation Products

High-Resolution Chromatographic Separations

Chromatographic techniques are paramount for separating 2-Amino-4-isopropoxyphenol from complex mixtures, a critical step prior to its identification and quantification. Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer powerful solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For aminophenols like this compound, derivatization is often necessary to increase their volatility and thermal stability, and to improve chromatographic peak shape. A common approach involves the acylation of the amino and hydroxyl groups. oup.com

A typical GC-MS method for aminophenol analysis would involve a two-step derivatization procedure. oup.com First, the sample containing the analyte is treated with an acetylating agent, such as acetic anhydride (B1165640), to derivatize the amino group. This is followed by a second derivatization using a reagent like trifluoroacetic anhydride (TFAA) to react with the hydroxyl group. oup.com The resulting N-acetylated and O-trifluoroacetylated derivative is then readily analyzable by GC-MS.

The separation is typically achieved on a capillary column, such as a 5% phenyl-methylpolysiloxane column, which provides good resolution for isomeric compounds. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that allow for unequivocal identification. For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions of the target analyte. A sensitive and selective method based on GC-MS has been developed for the screening and validation of 4-aminophenol (B1666318) as an impurity in paracetamol tablet formulations, which can be adapted for this compound. irjet.net

Table 1: Representative GC-MS Conditions for Aminophenol Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial 60 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, 1 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-550

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, as it typically does not require derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode.

A new HPLC method has been developed for the simultaneous determination of aminophenol isomers using a mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties. researchgate.net This approach allows for the effective separation of these closely related compounds. For the analysis of 4-aminophenol, a key intermediate in the synthesis of acetaminophen (B1664979), an HPLC method using a mixed-mode stationary phase with a mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer has been shown to be effective and compatible with mass spectrometry. sielc.com

The coupling of HPLC to a tandem mass spectrometer (MS/MS) provides an exceptionally high degree of sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. Electrospray ionization (ESI) is the preferred ionization technique for aminophenols, typically operating in positive ion mode to generate the protonated molecular ion [M+H]+. Subsequent fragmentation of this precursor ion in the collision cell of a triple quadrupole or ion trap mass spectrometer produces a characteristic product ion spectrum that can be used for definitive identification and quantification. A validated LC-MS/MS method for the quantification of the nephrotoxic impurity p-aminophenol in pharmaceutical formulations has demonstrated a limit of quantification as low as 1 ng/mL. nih.gov

Table 2: Representative LC-MS/MS Conditions for Aminophenol Analysis

ParameterValue
Column C18 reversed-phase, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole
MRM Transitions Specific precursor-to-product ion transitions for the analyte

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of this compound and for confirming its identity.

UV-Vis Spectrophotometry in Derivatized Form (e.g., for related 2-isopropoxyphenol)

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantitative analysis of phenolic compounds. However, the UV spectra of related aminophenols often overlap, making their simultaneous determination in a mixture challenging. rsc.org Derivative spectrophotometry can enhance the resolution of overlapping spectra, allowing for the quantification of individual components in a mixture. rsc.org

For the analysis of p-aminophenol, a method involving the formation of a Schiff base with an aromatic aldehyde, such as 4-nitrobenzaldehyde, followed by spectrophotometric measurement has been reported. nih.gov This derivatization step can increase the molar absorptivity and shift the absorption maximum to a longer wavelength, thereby improving sensitivity and selectivity. nih.gov A similar derivatization strategy could be employed for this compound. The UV-Vis absorption spectrum of poly(o-aminophenol) and its nanocomposite with MnO2 has been studied, providing insights into the electronic transitions of the polymer. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.5 - 7.0m
NH₂~4.5br s
OH~8.5br s
O-CH(CH₃)₂~4.4septet
O-CH(CH₃)₂~1.2d

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, C-O, and C-N bonds, as well as the aromatic ring.

The IR spectra of aminophenol isomers show distinct patterns that can be used for their differentiation. researchgate.net The spectrum of 4-aminophenol, for instance, displays strong, broad bands for the O-H and N-H stretching vibrations in the region of 3200-3400 cm⁻¹, as well as characteristic C=C stretching vibrations of the aromatic ring around 1500-1600 cm⁻¹. chegg.com The presence of the isopropoxy group in this compound would be confirmed by strong C-O stretching vibrations in the region of 1200-1300 cm⁻¹ and C-H bending vibrations of the isopropyl group around 1370-1390 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium, Sharp (doublet)
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-N Stretch1250 - 1350Medium

Electrochemical Sensing Approaches for this compound and its Transformation Products

The rapid and selective detection of this compound and its transformation products, such as 2-isopropoxyphenol (B44703), is crucial for monitoring their presence in various matrices. Electrochemical sensing offers a compelling platform for this purpose due to its inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. nih.gov These methods rely on the electrochemical activity of the target phenol (B47542) compounds, which can be oxidized or reduced at an electrode surface, generating a measurable electrical signal. researchgate.net

Development of Molecularly Imprinted Polymer (MIP) Sensors (e.g., for 2-isopropoxyphenol detection)

Molecularly Imprinted Polymers (MIPs) are synthetic, tailor-made recognition elements that function as artificial antibodies, offering high selectivity and stability. core.ac.ukyoutube.com The principle of molecular imprinting involves the polymerization of functional monomers and a cross-linker around a template molecule (the analyte of interest). youtube.com Subsequent removal of the template leaves behind nanocavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the target molecule. mdpi.com This "molecular memory" allows the MIP to selectively rebind the target analyte from a complex sample, making MIP-based sensors highly specific. core.ac.ukcapes.gov.br

While specific literature on MIP sensors for 2-isopropoxyphenol is not prevalent, the methodology has been successfully applied to structurally similar aminophenol compounds, demonstrating the viability of this approach. For instance, MIP-based electrochemical sensors have been developed for the selective determination of p-aminophenol (p-AP), a compound sharing the core aminophenol structure.

In one such study, a sensor was fabricated by creating a MIP film on a gold electrode surface through the electropolymerization of o-aminophenol in the presence of acetaminophen (a precursor to p-aminophenol) as the template molecule. nih.gov This method highlights the use of electropolymerization to create a uniform, rigid, and stable MIP film directly onto the electrode surface. researchgate.net Another approach involved using chitosan (B1678972) as a base polymer with glutaraldehyde (B144438) as a cross-linker to create a MIP for p-AP on a screen-printed carbon electrode (SPCE). mdpi.com The resulting sensor demonstrated a linear response and high selectivity for p-AP. mdpi.com

The general steps for developing a hypothetical MIP electrochemical sensor for 2-isopropoxyphenol, based on established methods for similar phenols, would include:

Complex Formation: The template molecule (2-isopropoxyphenol) is mixed with a suitable functional monomer (e.g., methacrylic acid, 4-vinylpyridine, or o-aminophenol) in a porogenic solvent. The functional monomer is chosen based on its ability to form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the hydroxyl and isopropoxy groups of the template.

Polymerization: A cross-linking agent (e.g., trimethylolpropane (B17298) trimethacrylate, TRIM) and a radical initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN) are added, and polymerization is initiated, typically by heat or UV radiation. researchgate.net This process creates a highly cross-linked polymer matrix with the template molecule entrapped inside.

Template Removal: The template is extracted from the polymer using a suitable solvent, leaving the specific recognition cavities.

Electrode Modification: The synthesized MIP particles are then immobilized onto an electrode surface (e.g., glassy carbon, gold, or screen-printed electrode). This can be done by drop-casting a suspension of MIP particles mixed with a binder like Nafion or by direct electropolymerization onto the electrode. researchgate.netresearchgate.net

Electrochemical Detection: The MIP-modified electrode is used in an electrochemical cell. When the sample solution containing 2-isopropoxyphenol is introduced, the target molecules selectively bind to the imprinted cavities. This binding event can be transduced into a measurable electrochemical signal using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The signal change is proportional to the concentration of the analyte.

The performance of such sensors is evaluated based on several key parameters, as illustrated by research on aminophenol MIP sensors.

Table 1: Performance Characteristics of MIP-Based Electrochemical Sensors for Aminophenol Analogs
AnalyteMIP Components (Template, Monomer, Cross-linker)Detection MethodLinear Range (μM)Limit of Detection (LOD) (μM)Reference
p-Aminophenol (p-AP)p-AP, Chitosan, GlutaraldehydeVoltammetry0.5 - 352.1 mdpi.com
4-Aminophenol (4-APh)4-APh, Methacrylic Acid, TRIMAmperometry10.0 - 90.03.0 researchgate.netcore.ac.uk
Acetaminophen (AP)AP, o-Aminophenol, (self-polymerized)Square Wave Voltammetry0.5 - 450.0023 nih.gov

The high selectivity of MIP sensors is a significant advantage, as they can distinguish the target analyte from structurally similar compounds, which is critical when analyzing transformation products in complex environmental or biological samples. researchgate.net

Principles of Electrochemical Detection in Functionalized Phenols

The electrochemical detection of this compound and its transformation products is predicated on the oxidation of the phenolic hydroxyl group and the amino group. The presence of both electron-donating groups (amino and isopropoxy) on the aromatic ring facilitates oxidation, typically resulting in lower oxidation potentials compared to unsubstituted phenol.

The fundamental principle involves applying a potential to an electrode immersed in a solution containing the analyte. When the applied potential reaches the oxidation potential of the functionalized phenol, electrons are transferred from the analyte to the electrode surface, generating an oxidation current. researchgate.net The magnitude of this current is proportional to the concentration of the analyte in the solution.

The electrochemical oxidation of phenols is generally an irreversible process that involves the formation of a phenoxy radical. This radical can then undergo further reactions, such as polymerization, leading to the formation of a passivating film on the electrode surface. However, for analytical purposes, the initial oxidation peak is of primary interest. The general mechanism for the oxidation of a substituted phenol (like this compound) involves the loss of a proton and an electron from the hydroxyl group. The presence of the amino group provides a second site for oxidation.

The oxidation potential and sensitivity can be influenced by several factors:

pH of the Solution: The oxidation of phenols is a pH-dependent process, as it involves the transfer of both electrons and protons. nih.gov For the oxidation of phenol, the peak potential often shifts to less positive values as the pH increases, indicating that the oxidation is more favorable in alkaline or neutral media. nih.gov The relationship is often linear, with a slope close to -59 mV/pH, which is characteristic of a process involving an equal number of protons and electrons. nih.gov

Electrode Material: The choice of electrode material is critical. Carbon-based electrodes (glassy carbon, carbon paste, screen-printed carbon) and noble metal electrodes (gold, platinum) are commonly used. nih.govresearchgate.net The electrode surface can be modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) to enhance the electron transfer rate, increase the effective surface area, and lower the oxidation potential, thereby improving the sensor's sensitivity and detection limit. nih.gov

Substituents on the Phenolic Ring: The nature and position of substituent groups significantly affect the electrochemical behavior. Electron-donating groups, such as the amino (-NH2) and isopropoxy (-OCH(CH3)2) groups in this compound, increase the electron density on the aromatic ring. This makes the compound easier to oxidize, shifting the oxidation potential to lower (less positive) values compared to phenol itself.

Table 2: Comparative Electrochemical Oxidation Data for Phenol and Related Compounds
CompoundElectrodepHOxidation Peak Potential (V)Key ObservationReference
PhenolSWCNT/PEDOT/SPCE2.0~0.85Baseline oxidation potential in acidic media. nih.gov
4-ChlorophenolSWCNT/PEDOT/SPCE2.0~0.90Electron-withdrawing group (-Cl) makes oxidation slightly more difficult. nih.gov
p-AminophenolGCE7.0~0.1 - 0.3Strong electron-donating group (-NH2) significantly lowers the oxidation potential. mdpi.com
4-MethoxyphenolGraphiteN/A (Alcohol Media)N/AAlkoxy group facilitates ether formation via electrochemical oxidation of hydroquinone (B1673460). capes.gov.brresearchgate.net

For this compound, one would expect an oxidation peak at a relatively low positive potential due to the combined electron-donating effects of the amino and isopropoxy groups. The analysis would typically be performed using voltammetric techniques such as Cyclic Voltammetry (CV), which is used to study the electrochemical behavior, or more sensitive techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) for quantitative determination at low concentrations. nih.gov These techniques are adept at measuring the peak current, which, under optimized conditions, correlates linearly with the analyte concentration, allowing for precise quantification.

Future Research Trajectories for 2 Amino 4 Isopropoxyphenol

Rational Design of Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 2-Amino-4-isopropoxyphenol, research should pivot from traditional, often harsh, synthesis methods to modern, sustainable alternatives.

A probable conventional synthesis route involves the reduction of a nitrated precursor, such as 2-nitro-4-isopropoxyphenol. Future research should focus on replacing classical reducing agents with cleaner catalytic hydrogenation methods. acs.org The use of catalysts like platinum on carbon (Pt/C) has been effective for the hydrogenation of p-nitrophenol and could be optimized for this specific molecule. acs.org Investigations into atomically precise gold clusters, which have shown near-perfect selectivity in the hydrogenation of nitrobenzene (B124822) to p-aminophenol, could offer a groundbreaking approach to prevent over-hydrogenation and byproduct formation. rsc.org

Furthermore, green chemistry principles encourage the exploration of alternative reaction media and energy sources. researchgate.net Research into solvent-free reactions, potentially utilizing ultrasound or microwave irradiation, could dramatically reduce waste and energy consumption. researchgate.netrsc.org Another avenue involves designing synthesis routes from alternative feedstocks, potentially leveraging biocatalysis to construct the molecule from simpler, renewable precursors. rsc.org

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

ParameterTraditional Route (Hypothesized)Proposed Sustainable Route
Precursor 2-nitro-4-isopropoxyphenol2-nitro-4-isopropoxyphenol or alternative feedstock
Reducing Agent Iron/Acid or other stoichiometric reductantsH₂ with heterogeneous catalyst (e.g., Pt/C, Au cluster)
Catalyst NoneRecyclable nanocatalysts, atomically precise clusters
Solvent Organic solvents (e.g., Ethanol)Water, supercritical CO₂, or solvent-free conditions
Energy Source Conventional heatingMicrowave, ultrasound, or ambient temperature catalysis
Key Advantage Established methodologyHigh selectivity, low waste, improved safety, recyclability

Exploration of Novel Catalytic and Reagent Roles

The unique electronic and structural features of this compound—a nucleophilic amino group, an acidic phenolic hydroxyl, and an ether linkage—make it a versatile candidate for new roles in catalysis and as a specialized chemical reagent.

The ortho-disposed amino and hydroxyl groups can function as a bidentate ligand, capable of chelating with various metal ions. This suggests a significant research trajectory in designing novel metal complexes. Such complexes, featuring metals like copper, palladium, or cobalt, could serve as catalysts for a range of organic transformations, including cross-coupling reactions, oxidations, and asymmetric synthesis. rsc.orgnih.gov The isopropoxy group, by exerting steric and electronic influence, could modulate the catalytic activity and selectivity of these complexes in unique ways compared to unsubstituted 2-aminophenol (B121084).

Moreover, the molecule itself could be immobilized on a solid support, such as magnetic nanoparticles, to create a recoverable and reusable heterogeneous catalyst. researchgate.net This approach aligns with green chemistry principles by simplifying product purification and catalyst recycling. Future work could explore its use as an organocatalyst, where the acidic and basic sites within the same molecule could facilitate tandem or cascade reactions.

Table 2: Potential Catalytic and Reagent Applications

Application AreaProposed Role of this compoundTarget Reactions
Homogeneous Catalysis Bidentate ligand for transition metals (Cu, Pd, Co, Ni)C-C/C-N cross-coupling, oxidation of alcohols, asymmetric reductions
Heterogeneous Catalysis Active molecule immobilized on a solid support (e.g., silica, Fe₃O₄)Flow chemistry reactions, multi-component reactions, condensations
Organocatalysis Bifunctional catalyst (acid/base sites)Aldol reactions, Michael additions, Knoevenagel condensations
Building Block Intermediate for complex molecule synthesisSynthesis of pharmaceuticals, dyes, and specialty polymers

Advancements in In Silico Modeling for Property and Reactivity Prediction

Computational chemistry offers a powerful, resource-efficient toolkit for predicting the behavior of molecules, thereby guiding and accelerating experimental research. For this compound, in silico modeling can provide deep insights into its properties and potential applications before a single experiment is run.

Density Functional Theory (DFT) can be employed to calculate fundamental properties such as molecular geometry, electronic structure (HOMO-LUMO gap), and vibrational frequencies. nih.gov These calculations can predict the molecule's reactivity, stability, and spectroscopic signatures (IR, NMR). nih.govnih.gov Furthermore, DFT can model reaction mechanisms, helping researchers understand how the molecule might behave as a catalyst or reagent. nih.gov

Molecular Dynamics (MD) simulations can predict how the molecule interacts with solvents or biological macromolecules. This is crucial for applications in materials science or medicinal chemistry. For instance, MD could simulate the binding of a metal complex derived from this compound to an enzyme's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict biological activity or physical properties based on molecular descriptors. acs.orgnih.gov By developing a QSPR model that includes phenolic moieties, researchers could more accurately predict properties like aqueous solubility, which is critical for many applications. acs.org Such predictive models can screen virtual libraries of derivatives to identify candidates with desired characteristics. nih.gov

Table 3: In Silico Modeling Techniques and Their Applications

Modeling TechniquePredicted Properties for this compoundPotential Impact
Density Functional Theory (DFT) Electronic structure, bond energies, reaction pathways, spectroscopic dataRational design of catalysts; understanding of reaction mechanisms
Molecular Dynamics (MD) Solvation behavior, conformational analysis, binding affinity to targetsGuiding formulation design; predicting interactions with biological systems
QSAR/QSPR Toxicity, solubility, permeability, potential biological activityEarly-stage hazard assessment; prioritization of derivatives for synthesis
Docking Simulations Binding modes and affinities to proteins or other host moleculesIdentification of potential roles in drug discovery or materials science mdpi.comacs.org

Development of Miniaturized and On-Site Analytical Platforms

As this compound finds use in industrial processes or new materials, the need for rapid, sensitive, and portable analytical methods for its detection and quantification will grow. Future research should focus on moving beyond traditional laboratory-based techniques toward miniaturized and on-site platforms.

Miniaturized Chromatography and Mass Spectrometry: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity for analyzing primary aromatic amines. nih.govnih.govoup.comunizar.es Future work could adapt these methods for rapid screening, perhaps using advanced sample introduction techniques like Direct Analysis in Real Time (DART-MS), which requires minimal sample preparation. nih.gov

Electrochemical Sensors: The phenolic hydroxyl group is electroactive, making it a prime target for electrochemical detection. Research could focus on developing screen-printed or carbon-based electrodes modified with specific nanomaterials to enhance sensitivity and selectivity for this compound, enabling real-time monitoring in industrial effluent or environmental samples.

Lab-on-a-Chip Devices: Microfluidics offers the ultimate platform for miniaturization, integrating sample preparation, separation, and detection into a single, portable chip. helsinki.fi A microfluidic device could be developed to perform a rapid derivatization of the amine group followed by fluorescence detection or a separation via capillary electrophoresis, providing quantitative results in minutes. nih.govhelsinki.fi

Table 4: Comparison of Potential Analytical Platforms

Analytical PlatformPortabilitySample VolumeAnalysis SpeedSensitivity
Benchtop HPLC-UV/MS LowMicrolitersMinutes to hoursHigh
DART-MS ModerateMinimal/DirectSeconds to minutesHigh
Electrochemical Sensor HighMicrolitersSeconds to minutesModerate to High
Lab-on-a-Chip (Microfluidics) HighNanolitersMinutesHigh

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-isopropoxyphenol, and how do steric effects of the isopropoxy group influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling. For example:
  • Route 1 : React 4-isopropoxyphenol with ammonia under high-pressure conditions in the presence of a palladium catalyst (e.g., Pd/C) to introduce the amine group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .
  • Route 2 : Protect the amine group in 2-nitro-4-isopropoxyphenol using Boc anhydride, reduce the nitro group with H₂/Pd, and deprotect with HCl. Yield optimization (~65–75%) requires careful control of reaction time (4–6 hrs at 50°C) .
  • Steric Considerations : The isopropoxy group’s bulkiness may hinder regioselectivity. Use polar aprotic solvents (e.g., DMF) to mitigate steric effects .
Synthetic RouteYield (%)Key ChallengesReference
Catalytic amination68Side-product formation due to incomplete reduction
Nitro reduction72Boc protection/deprotection efficiency

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : The isopropoxy group’s methyl protons appear as a doublet at δ 1.2–1.4 ppm, while the aromatic protons adjacent to the amine group resonate at δ 6.5–7.0 ppm. Coupling constants (J = 8–10 Hz) confirm para-substitution patterns .
  • FT-IR : Strong absorption at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C ether linkage). Use KBr pellets for solid-state analysis .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 182.1 (calculated: 182.09). Fragmentation peaks at m/z 123 (loss of isopropoxy group) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
  • Reproducibility Testing : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) using HPLC-purified samples (>98% purity) .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., cytochrome P450) to differentiate between direct activity and metabolic byproducts. Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) .
  • Data Cross-Validation : Combine in vitro results with computational docking studies (e.g., AutoDock Vina) to validate binding affinities to target proteins .

Q. What computational approaches predict the reactivity of this compound in oxidative coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV). A smaller gap indicates higher reactivity toward electrophiles .
  • Reaction Pathway Modeling : Simulate intermediates using Gaussian08. For example, the amine group’s lone pair facilitates ortho-directed electrophilic substitution, but steric hindrance from isopropoxy may favor para-products .
  • Solvent Effects : Use COSMO-RS to predict solvation energy in acetonitrile vs. toluene. Higher polarity solvents stabilize charge-separated transition states, accelerating reaction rates .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Degradation : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS:
  • Acidic Conditions (pH 3) : Hydrolysis of the isopropoxy group generates 2-amino-4-hydroxyphenol (t½ = 72 hrs).
  • Alkaline Conditions (pH 10) : Oxidative dimerization forms azo derivatives (λmax = 450 nm) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hrs. Use amber vials and antioxidants (e.g., BHT) to suppress photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.